Silver hexafluorophosphate

Catalog No.
S751074
CAS No.
26042-63-7
M.F
AgPF6
AgF6P
M. Wt
252.832 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver hexafluorophosphate

CAS Number

26042-63-7

Product Name

Silver hexafluorophosphate

IUPAC Name

silver;hexafluorophosphate

Molecular Formula

AgPF6
AgF6P

Molecular Weight

252.832 g/mol

InChI

InChI=1S/Ag.F6P/c;1-7(2,3,4,5)6/q+1;-1

InChI Key

SCQBROMTFBBDHF-UHFFFAOYSA-N

SMILES

F[P-](F)(F)(F)(F)F.[Ag+]

Canonical SMILES

F[P-](F)(F)(F)(F)F.[Ag+]

The exact mass of the compound Silver hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Silver hexafluorophosphate (AgPF6) is a high-performance halide abstraction reagent and one-electron oxidant widely utilized in organometallic synthesis and homogeneous catalysis [1]. By supplying highly reactive silver(I) ions alongside the weakly coordinating hexafluorophosphate (PF6−) anion, it efficiently precipitates metal halides (as insoluble AgX) to generate highly electrophilic, vacant coordination sites on transition metal centers [2]. Unlike traditional silver salts, AgPF6 is highly soluble in moderately polar, non-coordinating solvents such as dichloromethane and nitromethane, making it a critical precursor for isolating highly sensitive cationic complexes, catalytic intermediates, and advanced coordination polymers [3].

Substituting AgPF6 with more common silver salts compromises both catalytic precision and synthetic yields. Lower-cost alternatives like silver nitrate (AgNO3) or silver triflate (AgOTf) introduce Lewis basic, coordinating anions that competitively bind to the newly generated vacant metal sites, effectively poisoning the catalyst or altering the target complex's structural topology [1]. Even closely related non-coordinating salts like silver tetrafluoroborate (AgBF4) are not strictly interchangeable; the smaller BF4− anion exhibits different ion-pairing dynamics and a higher susceptibility to hydrolysis, which can drastically shift chemoselectivity in sensitive transformations such as gold-catalyzed cycloisomerizations [2]. Consequently, for processes demanding strict non-coordinating environments and high product selectivity, AgPF6 cannot be substituted without risking process failure.

Anion-Dependent Chemoselectivity in Gold(I) Catalysis

In the activation of bulky phosphine-gold(I) precatalysts for the cycloisomerization of 1,6-allenynes, the choice of the halide abstractor strictly dictates the reaction pathway. Utilizing AgPF6 generates a cationic active species that exclusively yields the target hydrindiene product (>95% selectivity). In sharp contrast, substituting AgPF6 with AgBF4 under identical conditions results in a degraded 1.3:1 mixture of the hydrindiene and an undesired Alder-ene side product [1].

Evidence DimensionProduct chemoselectivity (Hydrindiene vs. Alder-ene)
Target Compound DataAgPF6: Exclusive hydrindiene formation (>95% selectivity)
Comparator Or BaselineAgBF4: 1.3:1 mixture of hydrindiene and Alder-ene product
Quantified DifferenceComplete restoration of chemoselectivity, eliminating a major side-reaction pathway.
Conditions1 mol% LAuCl (L = t-Bu3P) and 1 mol% AgX in CH2Cl2.

Procuring AgBF4 as a cost-saving substitute in sensitive catalytic cycles can destroy product selectivity, necessitating the use of AgPF6 for high-purity synthetic scale-ups.

Clean One-Electron Oxidation with Filterable Byproducts

AgPF6 serves as a highly efficient one-electron chemical oxidant (E° ≈ 0.65 V vs Fc/Fc+) for transition metal complexes. During the oxidation of organometallic precursors, the use of AgPF6 drives the rapid formation of the desired cationic species while precipitating metallic silver (Ag0) as the sole byproduct [1]. Compared to organic oxidants that leave soluble byproducts, or coordinating silver salts that contaminate the coordination sphere, AgPF6 ensures that the resulting complex is paired with a stable, non-coordinating PF6− anion and can be purified via simple filtration [1].

Evidence DimensionDownstream purification complexity
Target Compound DataAgPF6: Yields insoluble Ag(0) byproduct, enabling simple filtration
Comparator Or BaselineOrganic oxidants / AgNO3: Yield soluble organic byproducts or coordinating nitrate anions
Quantified DifferenceEliminates complex chromatographic separations of oxidant byproducts.
ConditionsChemical oxidation of transition metal complexes in polar aprotic solvents.

For industrial and laboratory synthesis of cationic organometallic reagents, AgPF6 dramatically streamlines downstream processing and product isolation.

Anion-Templated Assembly of Porous Coordination Networks

The synthesis of functional silver(I) coordination polymers heavily relies on the steric and coordinating properties of the counterion. When AgPF6 is reacted with multiring heterocyclic ligands, the non-coordinating nature of the PF6− anion facilitates the assembly of 3D crystalline lattices featuring large internal channels (approximately 13 × 17 Å) [1]. Conversely, utilizing coordinating salts like silver nitrate (AgNO3) results in direct anion binding to the metal centers, fundamentally altering the topology and preventing the formation of the desired porous channels [1].

Evidence DimensionCoordination polymer topology and porosity
Target Compound DataAgPF6: Forms porous channels (13 × 17 Å) due to non-coordinating templating
Comparator Or BaselineAgNO3: Forms dense, non-porous structures due to direct NO3− coordination
Quantified DifferenceEnables the generation of open-channel architectures critical for host-guest chemistry.
ConditionsSelf-assembly of Ag(I) complexes with triaroylbenzene-derived ligands.

Material scientists must procure AgPF6 rather than standard silver salts to successfully engineer porous metal-organic frameworks and functional coordination networks.

Activation of Homogeneous Noble Metal Catalysts

AgPF6 is a highly effective halide scavenger for generating electrophilic, cationic Au(I), Pd(II), and Pt(II) catalysts, particularly in cycloisomerizations and cross-coupling reactions where substituting with AgBF4 or AgOTf would compromise stereoselectivity or chemoselectivity[1].

Synthesis of Cationic Organometallic Reagents

As a clean one-electron oxidant, AgPF6 is an excellent choice for synthesizing stable, non-coordinated cationic complexes (e.g., ferrocenium salts). It leaves behind easily filterable metallic silver, streamlining downstream purification compared to organic oxidants [2].

Templating Porous Coordination Polymers

In materials science, AgPF6 is the preferred silver source over coordinating salts for assembling metal-organic frameworks (MOFs). The large, non-coordinating PF6− anion acts as a structural template to form open-channel topologies without blocking active metal sites[3].

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

26042-63-7

Wikipedia

Silver hexafluorophosphate

General Manufacturing Information

Phosphate(1-), hexafluoro-, silver(1+) (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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